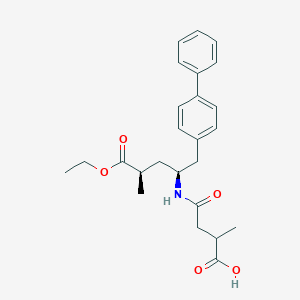

2S,4R-Sacubitril

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2S,4R-Sacubitril is a variant of Sacubitril, which is a prodrug neprilysin inhibitor . It is used in combination with valsartan to reduce the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction .

Synthesis Analysis

The synthesis of Sacubitril involves a multi-step process. A key transformation in the cascade is a Suzuki-Miyaura coupling facilitated by a heterogeneous palladium catalyst . The subsequent steps involve Boc-deprotection and N-succinylation .Molecular Structure Analysis

The molecular formula of 2S,4R-Sacubitril is C24H29NO5 . Its molecular weight is 411.49 .Chemical Reactions Analysis

Sacubitril is a prodrug that is metabolized in the body to an active neprilysin inhibitor upon cleavage of its ethyl ester moiety . Two UV-spectrophotometric methods have been developed and validated for simultaneous estimation of Sacubitril and Valsartan in a tablet dosage form .Aplicaciones Científicas De Investigación

Glycemic Control in Type 2 Diabetes

Sacubitril/valsartan, a combination of neprilysin inhibition and angiotensin II receptor blockade, has shown promising effects in patients with type 2 diabetes and heart failure. A study highlighted its potential to improve glycemic control, suggesting a beneficial role in managing diabetes complications within this patient group. This was attributed to increased active glucagon-like peptide-1 (GLP-1) levels, leading to lower postprandial glucose concentrations (N. J. Wewer Albrechtsen et al., 2022).

Cardiovascular Benefits

Sacubitril/valsartan has been recognized for its efficacy in treating heart failure with reduced ejection fraction (HFrEF), hypertension, and heart failure with preserved ejection fraction (HFpEF). Clinical trials have demonstrated its ability to reduce blood pressure in hypertensive patients, decrease hospitalizations, and lower mortality rates in patients with HFrEF. Its dual mechanism of action enhances endogenous natriuretic peptides while inhibiting the renin–angiotensin–aldosterone system, showcasing a novel approach to cardiovascular disease management (A. Sible et al., 2016).

Renal Function and Cardiovascular Risk in Chronic Kidney Disease

The role of sacubitril/valsartan extends to patients with chronic kidney disease (CKD), where its impact on kidney function and surrogates of cardiovascular risk has been evaluated. While its efficacy in advanced CKD remains uncertain, evidence suggests potential benefits in patients with moderate CKD stages, highlighting its multifaceted role in managing complex interrelated conditions (M. James & B. Manns, 2018).

Diabetic Peripheral Neuropathy

Preclinical studies have explored the use of sacubitril/valsartan for diabetic peripheral neuropathy, suggesting that it may offer superior improvements in vascular and neural functions compared to valsartan alone. This opens up new avenues for research into diabetic complications and highlights the potential therapeutic benefits of sacubitril/valsartan beyond its cardiovascular applications (E. Davidson et al., 2018).

Mechanistic Insights and Biomarker Changes

Further research has delved into the mechanisms of action and biomarker changes associated with sacubitril/valsartan therapy in heart failure. Studies like PROVE-HF aim to correlate biomarker changes with cardiac remodeling parameters, offering deeper insights into its therapeutic benefits and guiding clinical use (J. Januzzi et al., 2018).

Mecanismo De Acción

Sacubitril’s active metabolite, LBQ657, inhibits neprilysin, a neutral endopeptidase that would typically cleave natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) . Inhibition of neprilysin leads to reduced breakdown and increased concentration of endogenous natriuretic peptides .

Propiedades

IUPAC Name |

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO5/c1-4-31-25(30)18(3)14-22(26-23(27)15-17(2)24(28)29)16-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-13,17-18,22H,4,14-16H2,1-3H3,(H,26,27)(H,28,29)/t17?,18-,22+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXUXKNARJSTMZ-CZCIXBEGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2S,4R-Sacubitril | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid](/img/structure/B2477963.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477965.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2477968.png)

![5-(isopentylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477969.png)

![(2,6-Dichloropyridin-4-yl)methyl N-[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B2477971.png)

![1-[4-[(3S)-3-Methoxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2477976.png)